

An In-depth Technical Guide to 2-Carboxythiophene-3-boronic acid

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Compound of Interest

Compound Name: 2-Carboxythiophene-3-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to **2-Carboxythiophene-3-boronic acid**. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from its closely related isomers, 3-Carboxythiophene-2-boronic acid and 2-Carboxythiophene-5-boronic acid, to provide a robust predictive profile. These compounds share the same molecular formula ($C_5H_5BO_4S$) and are expected to exhibit similar chemical behavior and characteristics.

Molecular Structure and Properties

2-Carboxythiophene-3-boronic acid is an organic compound featuring a thiophene ring substituted with a carboxylic acid group at the 2-position and a boronic acid group at the 3-position. The presence of these functional groups makes it a valuable building block in organic synthesis, particularly in Suzuki coupling reactions for the formation of carbon-carbon bonds.

Physicochemical Properties

The following table summarizes key physicochemical properties. Data is compiled from information available for its isomers, 3-Carboxythiophene-2-boronic acid and 2-Carboxythiophene-5-boronic acid, and is expected to be comparable.

Property	Value	Reference Isomer(s)
Molecular Formula	C ₅ H ₅ BO ₄ S	3-Carboxythiophene-2-boronic acid, 2-Carboxythiophene-5-boronic acid[1][2]
Molecular Weight	171.97 g/mol	3-Carboxythiophene-2-boronic acid, 2-Carboxythiophene-5-boronic acid[1][2]
Exact Mass	172.000153 u	2-Carboxythiophene-5-boronic acid[2]
Melting Point	~135-146 °C	2-Carboxythiophene-5-boronic acid (135 °C), 3-Carboxythiophene-2-boronic acid (146 °C)[1][2]
Density	~1.6 g/cm ³	2-Carboxythiophene-5-boronic acid (1.6±0.1 g/cm ³)[2]
Boiling Point (predicted)	442.4 °C at 760 mmHg	3-Carboxythiophene-2-boronic acid[1]
Flash Point (predicted)	221.3 - 236.6 °C	3-Carboxythiophene-2-boronic acid (221.3 °C), 2-Carboxythiophene-5-boronic acid (236.6±31.5 °C)[1][2]
Topological Polar Surface Area	106 Å ²	2-Carboxythiophene-5-boronic acid[3]
Hydrogen Bond Donor Count	3	2-Carboxythiophene-5-boronic acid[3]
Hydrogen Bond Acceptor Count	5	2-Carboxythiophene-5-boronic acid[3]
Rotatable Bond Count	2	2-Carboxythiophene-5-boronic acid[3]

Molecular Visualization

The following diagram illustrates the 2D molecular structure of **2-Carboxythiophene-3-boronic acid**.

Molecular structure of **2-Carboxythiophene-3-boronic acid**.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of thiophene carboxylic acid boronic acids are crucial for their application in research and development. The following sections outline general methodologies adapted from procedures for related isomers.

Synthesis of Thiophene Carboxylic Acids

A general method for the synthesis of thiophenecarboxylic acids involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of a catalyst such as $\text{Fe}(\text{acac})_3$, $\text{VO}(\text{acac})_2$, or $\text{Mo}(\text{CO})_6$.

General Procedure:

- In a sealed tube or a stainless-steel micro-autoclave, combine the thiophene starting material, a significant excess of methanol, carbon tetrachloride, and the chosen catalyst (e.g., $\text{Fe}(\text{acac})_3$).
- The typical molar ratio of catalyst:thiophene:methanol:carbon tetrachloride is 1:100:200:100-200.
- Heat the reaction mixture to temperatures ranging from 130 °C to 175 °C, depending on the catalyst used.
- After the reaction is complete, the resulting 2-thiophenecarboxylic acid derivative can be isolated and purified using standard techniques such as extraction and crystallization.

It is important to note that this reaction proceeds through the oxidation of methanol to formaldehyde, followed by hydroxymethylation of the thiophene and subsequent oxidation to the carboxylic acid.

Synthesis of Thiophenecarbohydrazides from Carboxylic Acids

Thiophenecarboxylic acids can be converted to their corresponding hydrazides, which are valuable intermediates in the synthesis of various bioactive molecules.[4]

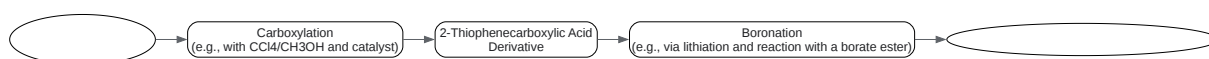
Two-Step Procedure:

- Activation of the Carboxylic Acid:
 - Dissolve the 2-thiophenecarboxylic acid derivative in a suitable solvent.
 - Add 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCCl) to form an activated ester or amide intermediate.[4]
- Hydrazinolysis:
 - Treat the activated intermediate with hydrazine to yield the corresponding 2-thiophenecarbohydrazide.[4]

This method provides high yields and purity of the final product under mild conditions.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of **2-Carboxythiophene-3-boronic acid** derivatives.



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Synthetic workflow for **2-Carboxythiophene-3-boronic acid**.

Characterization

Standard analytical techniques are employed to confirm the structure and purity of **2-Carboxythiophene-3-boronic acid** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR are fundamental for structural elucidation. While specific spectra for **2-Carboxythiophene-3-boronic acid** are not readily available, the expected chemical shifts can be inferred from related structures. For instance, in substituted thiophenes, the protons on the thiophene ring typically appear in the aromatic region of the ^1H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The expected monoisotopic mass for $\text{C}_5\text{H}_5\text{BO}_4\text{S}$ is 172.00015 Da.^[3]

This guide provides a foundational understanding of **2-Carboxythiophene-3-boronic acid** for researchers and professionals in drug development. The provided data and protocols, while based on closely related isomers, offer a strong starting point for the synthesis, characterization, and application of this versatile chemical compound.

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